molecular formula C10H18N2O2 B2618919 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane CAS No. 1272757-54-6; 489438-95-1

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane

Cat. No.: B2618919
CAS No.: 1272757-54-6; 489438-95-1
M. Wt: 198.266
InChI Key: RYGHDJBBUKJALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-Boc-3-azabicyclo[3.1.0]hexane is a premium, multifunctional chemical scaffold designed to accelerate innovation in medicinal chemistry and drug discovery. Its core value lies in the unique 3-azabicyclo[3.1.0]hexane skeleton, a rigid, bicyclic structure that incorporates a fused cyclopropane ring. This conformationally restricted framework is highly valued for its ability to impart defined three-dimensional geometry to potential drug candidates, which can enhance target selectivity and improve metabolic stability. The presence of both a Boc-protected secondary amine and a primary amine on the bridgehead carbon provides two distinct and orthogonal sites for synthetic elaboration, making it an exceptionally versatile intermediate for the construction of complex molecules. This compound serves as an essential precursor to the 6-amino-3-azabicyclo[3.1.0]hexane pharmacophore, a moiety recognized for its significant role in bioactive compounds . For instance, this rigid bisamine structure is an integral component of potent pharmaceuticals, including the fourth-generation gyrase inhibitor Trovafloxacin . Researchers utilize this building block to develop novel substances with potential for treating a range of neuropsychiatric disorders . Its application extends to the synthesis of highly functionalized heterocycles, where it is conjugated with various electrophilic partners to create novel molecular architectures for high-throughput screening and lead optimization . Furthermore, modern synthetic methodologies, such as 1,3-dipolar cycloadditions, continue to leverage related 3-azabicyclo[3.1.0]hexane scaffolds to build spirocyclic compound libraries with evaluated antitumor activity, underscoring the ongoing relevance of this structural motif in probing new biological pathways .

Properties

IUPAC Name

tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12/h7H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGHDJBBUKJALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

The unique structural features of 1-amino-3-boc-3-azabicyclo[3.1.0]hexane contribute to its significant biological activities:

  • Antitumor Activity : Studies have shown that derivatives of azabicyclo[3.1.0]hexane exhibit notable antitumor properties, making them candidates for cancer therapy .
  • Opioid Receptor Antagonism : Compounds containing the azabicyclo structure have been identified as antagonists of morphine-induced antinociception, indicating potential applications in pain management .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeNotes
This compoundAntitumorSignificant activity observed in vitro
3-Azabicyclo[3.1.0]hexaneOpioid receptor antagonistReduces morphine effects in animal models
Fmoc-3-Azabicyclo[3.1.0]hexanePeptide synthesisUsed for protecting amine groups

Pharmaceutical Development

The compound serves as a vital building block in pharmaceutical chemistry, particularly in the design and synthesis of novel drugs targeting various biological pathways:

  • Drug Design : The bicyclic structure allows for modifications that can enhance binding affinity to specific receptors or enzymes, facilitating the development of tailored therapeutics .
  • Synthetic Intermediates : Its role as an intermediate in synthesizing more complex nitrogen-containing heterocycles makes it valuable in medicinal chemistry programs .

Case Studies

Several studies have documented the efficacy of this compound derivatives in various applications:

  • Antitumor Studies : A study demonstrated that specific derivatives exhibited cytotoxic effects on cancer cell lines, suggesting their potential as antitumor agents .
  • Pain Management Research : Research involving opioid receptor antagonists highlighted the effectiveness of azabicyclo derivatives in modulating pain responses without the addictive properties associated with traditional opioids .

Comparison with Similar Compounds

Substituent Variations in the 3-Azabicyclo[3.1.0]hexane Core

Key Observations :

  • Boc Protection : The Boc group in the target compound improves solubility and prevents unwanted side reactions during synthesis, unlike unprotected amines (e.g., 1-azabicyclo[3.1.0]hexane in ) .
  • Bridgehead Substituents : Dimethyl groups () introduce steric hindrance, affecting enantioselectivity in salt formation. In contrast, the Boc group balances steric and electronic effects .

Table 2: Pharmacological Profiles of Selected Derivatives

Compound Class Biological Activity Selectivity/Potency References
Bicyclo[3.1.0]hexane-based nucleosides Adenosine A3 receptor binding (Ki = 0.38 µM) High A3R selectivity; anti-inflammatory potential
1-Aryl-3-azabicyclo[3.1.0]hexanes Nonnarcotic analgesia (e.g., Bicifadine) Para-substituted derivatives show highest potency
1-Heteroaryl-3-azabicyclo[3.1.0]hexanes Triple reuptake inhibition (SERT, NET, DAT) Oral bioavailability >30%; brain penetration
1-Amino-3-Boc-3-azabicyclo[3.1.0]hexane Limited direct bioactivity reported Primarily a synthetic intermediate

Key Observations :

  • Receptor Affinity: Unlike adenosine-targeting nucleosides (), the Boc-protected amino derivative lacks direct receptor affinity but serves as a precursor for active molecules .
  • Analgesic Activity : Bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) demonstrates potent analgesia, emphasizing the role of aryl substituents .

Key Observations :

  • Reductive Cyclopropanation : The target compound’s synthesis () involves titanium-mediated cyclization, whereas heteroaryl derivatives leverage cross-coupling for versatility .
  • Scalability : Boc protection adds steps but improves stability, contrasting with unprotected amines requiring in situ handling .

Q & A

Q. What are the common synthetic routes for preparing 1-Amino-3-Boc-3-azabicyclo[3.1.0]hexane, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropane ring formation followed by Boc protection. For example:

  • Cyclopropanation : Methyl 2-chloro-2-cyclopropylideneacetate can act as a precursor for azabicyclohexane scaffolds via [2+1] cycloaddition reactions .
  • Boc Protection : HCl in 1,4-dioxane efficiently removes tert-butyl groups from intermediates (e.g., tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate), achieving >95% yield under mild conditions .
  • Key Variables : Reaction time (e.g., 2–6 hours for Boc deprotection ), solvent polarity (DCM for solubility ), and temperature (80°C for alkylation steps ) critically affect purity and yield.

Q. How is the bicyclic structure of this compound confirmed experimentally?

  • X-ray Crystallography : Resolves spatial arrangements of substituents (e.g., phenyl groups in derivatives ).
  • NMR Analysis : Distinctive signals confirm stereochemistry:
    • Bridgehead protons : Resonate at δ 1.01–1.50 ppm (e.g., 3-azabicyclo[3.1.0]hexane derivatives ).
    • Boc-group signals : tert-butyl carbons appear at ~28 ppm in 13C^{13}\text{C} NMR .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., [2M+H]+^+ at m/z 195.11 for deprotected intermediates ).

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks (H315, H319 ).
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H335 ).
  • Waste Disposal : Segregate organic waste and consult certified agencies for disposal (e.g., halogenated byproducts ).

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in derivatives of this scaffold?

  • Chiral Resolution : Use oxalic acid to form diastereomeric salts (e.g., (+)-(1R,5S)-isomers with [α]D20_D^{20} +67.3° ).
  • Asymmetric Catalysis : Palladium-catalyzed alkylation with chiral ligands (e.g., BINAP) enhances ee (>90% ).
  • Chromatography : Chiral HPLC columns (e.g., CHIRALPAK® AD-H) separate racemates effectively .

Q. What analytical challenges arise in characterizing bicyclo[3.1.0]hexane derivatives, and how are they resolved?

  • Signal Overlap in NMR : Bridgehead protons and substituents (e.g., adamantyl groups) cause complex splitting. Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC to assign quaternary carbons .
  • Thermal Instability : Derivatives like 3-(1-adamantylmethyl)-1-phenyl-3-azabicyclo[3.1.0]hexane decompose above 240°C; characterize via low-temperature XRD .
  • MS Fragmentation : High-energy collisions disrupt the bicyclic core; employ soft ionization (ESI or APCI) for intact molecular ions .

Q. How do structural modifications impact biological activity in sigma receptor ligands derived from this scaffold?

  • Substituent Effects :

    DerivativeSubstituentσ1\sigma_1 Affinity (Ki_i, nM)
    14 Cyclohexyl8.2
    15 Adamantyl3.5
  • Steric Bulk : Larger groups (e.g., adamantyl) enhance binding via hydrophobic pockets .

  • Stereochemistry : (1S,5R)-configured derivatives show 10-fold higher activity than (1R,5S) isomers .

Q. How can contradictory spectral data from different batches be systematically addressed?

  • Batch Comparison :
    • NMR : Check solvent effects (e.g., DMSO vs. CDCl3_3 shifts δ 0.1–0.3 ppm ).
    • HPLC : Monitor retention times for impurities (e.g., unreacted starting materials ).
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled amines to trace unexpected byproducts .
  • Collaborative Validation : Cross-verify data with independent labs (e.g., PubChem’s crowdsourced spectra ).

Q. What role does this scaffold play in medicinal chemistry, particularly in CNS drug discovery?

  • Sigma Receptor Targeting : Derivatives like 1-phenyl-3-azabicyclo[3.1.0]hexane show nanomolar affinity for σ1\sigma_1 receptors, implicated in neuropathic pain .
  • Blood-Brain Barrier (BBB) Penetration : LogP values of 2.5–3.5 (calculated) suggest favorable permeability .
  • Metabolic Stability : Boc protection reduces hepatic clearance (t1/2_{1/2} > 4 hours in microsomal assays ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.